molecular formula C18H20ClN5O2S B2450713 1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1797844-36-0

1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2450713
CAS No.: 1797844-36-0
M. Wt: 405.9
InChI Key: HTTAZGIRJDKTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

  • CCR5 Receptor Antagonism in HIV-1 Treatment : Research has shown that derivatives of this compound, specifically those with similar structural features, have been effective as CCR5 antagonists, potentially offering a pathway for anti-HIV-1 treatment. For instance, Finke et al. (2001) synthesized a series of such compounds, leading to the development of a potent CCR5 antagonist, which could be significant in the context of HIV-1 treatment (Finke et al., 2001).

  • CB1 Receptor Antagonism : Another study by Srivastava et al. (2008) explored the synthesis of a biaryl pyrazole sulfonamide derivative, which showed loss of CB1 receptor antagonism upon modification. This research underscores the potential application of such compounds in modulating CB1 receptor activity, which is relevant in neurological and psychiatric disorders (Srivastava et al., 2008).

  • Molecular Interaction Studies : Shim et al. (2002) conducted a study on a closely related compound, focusing on its interaction with the CB1 cannabinoid receptor. Their research involved conformational analysis and pharmacophore modeling, which is critical for understanding how these compounds interact with biological targets (Shim et al., 2002).

  • Crystal Structure and Synthesis Analysis : Research by Gowda et al. (2007) and Benakaprasad et al. (2007) focused on the crystal structure and synthesis of closely related compounds. These studies provide valuable insights into the molecular structure and formation processes of such compounds, which are crucial for understanding their chemical properties and potential applications (Gowda et al., 2007), (Benakaprasad et al., 2007).

  • Antimicrobial Activity : A study by Vinaya et al. (2009) investigated the antimicrobial properties of derivatives of this compound against pathogens affecting tomato plants. This research highlights the potential use of such compounds in agricultural and plant protection contexts (Vinaya et al., 2009).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c19-16-4-2-1-3-15(16)13-27(25,26)23-12-14-5-9-24(10-6-14)18-17(11-20)21-7-8-22-18/h1-4,7-8,14,23H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTAZGIRJDKTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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